molecular formula C19H30O3 B3049012 Butyloctyl salicylate CAS No. 190085-41-7

Butyloctyl salicylate

Cat. No. B3049012
CAS RN: 190085-41-7
M. Wt: 306.4 g/mol
InChI Key: CZVOIAOPRGNENY-UHFFFAOYSA-N
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Description

Butyloctyl Salicylate is a synthetic ingredient that functions as a softening agent for skin . It can also be used as a solvent in cosmetic formulations to dissolve or break down other ingredients, such as gases or solids, to form a solution . In hair care, it is used as a conditioning agent . It is primarily used as a carrier oil to disperse minerals in, including pigments and sunscreen minerals, like zinc oxide and titanium dioxide .


Molecular Structure Analysis

Butyloctyl Salicylate has a molecular formula of C19H30O3 . Its average mass is 306.440 Da and its monoisotopic mass is 306.219482 Da .


Chemical Reactions Analysis

Butyloctyl Salicylate helps improve the aesthetics and performance of sunscreen products by helping to solubilize and stabilize sunscreen active ingredients . It also has UV absorption capabilities in its own right, which may help further boost the SPF level of the product .


Physical And Chemical Properties Analysis

Butyloctyl Salicylate is a low viscosity liquid of high polarity with elegant slip and feel . It is useful as a solvent and emollient in topical preparations for skin and hair .

Scientific Research Applications

1. Historical Use and Development of Salicylates

Salicylates, including butyloctyl salicylate, have a long history of use in treating pain and inflammation. They originate from natural sources like willow bark, used since ancient times for rheumatism and other conditions. The active ingredient, salicylic acid, was discovered in 1838, leading to the development of aspirin in 1899. This marked the beginning of widespread clinical use of salicylates, including as antiplatelet agents (McKee, Sane, & Deliargyris, 2002).

2. Cosmetic and Dermatological Applications

Butyloctyl salicylate is used in various cosmetic formulations. It acts as a skin-conditioning agent and is found in a range of products at concentrations of 0.5% to 5%. Salicylates, including butyloctyl salicylate, are absorbed through the skin, and around 10% of applied salicylates can remain in it. They have been reported to enhance the percutaneous penetration of certain agents, like vitamin A, suggesting a role in improving the effectiveness of cosmetic and dermatological treatments (International journal of toxicology, 2003).

3. Anticancer Potential

Research on salicylates has indicated potential anticancer effects. Salicylates, from which butyloctyl salicylate is derived, show activity in inhibiting cyclooxygenases and affecting cellular signaling, suggesting a role in cancer prevention. This anticancer effect might be related to the ability of these compounds to acetylate biomolecules beyond COX, leading to changes in their function. This property warrants further exploration for developing new therapeutic strategies in cancer treatment (Alfonso, Ai, Spitale, & Bhat, 2014).

4. Role in Plant Growth and Development

Salicylic acid, a key component from which butyloctyl salicylate is derived, has significant roles in plant growth and development. It functions as an endogenous signal mediating plant defense against pathogens and is involved in responses to abiotic stresses like drought and heat. This indicates the potential of salicylate derivatives in agricultural and horticultural applications (Rivas-San Vicente & Plasencia, 2011).

5. Neuroprotective Effects

Aspirin, closely related to butyloctyl salicylate, and its metabolite sodium salicylate, have shown neuroprotective effects against glutamate-induced neurotoxicity. This suggests a potential application of salicylate derivatives in neuroprotection, particularly in the context of inflammatory neurological disorders (Grilli, Pizzi, Memo, & Spano, 1996).

Mechanism of Action

Butyloctyl Salicylate works by absorbing UV light and triggering a chemical reaction, which then transforms the UV into heat . This is similar to how chemical sunscreen filters work .

Future Directions

Butyloctyl Salicylate is a new ingredient of emerging concern and may be hiding in your sunscreen . With consumers demanding ever-increasing SPF values, many companies today are using SPF ‘boosters’ in their formulas to increase that number . Butyloctyl Salicylate is a relatively new inactive ingredient in sunscreens that boosts an SPF factor by not allowing the skin to redden .

properties

IUPAC Name

2-butyloctyl 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-3-5-7-8-12-16(11-6-4-2)15-22-19(21)17-13-9-10-14-18(17)20/h9-10,13-14,16,20H,3-8,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVOIAOPRGNENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)COC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940549
Record name 2-Butyloctyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyloctyl salicylate

CAS RN

190085-41-7
Record name Butyloctyl salicylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Butyloctyl salicylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyloctyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxybenzoic acid 2-butyloctyl ester
Source European Chemicals Agency (ECHA)
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Record name 190085-41-7
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Record name BUTYLOCTYL SALICYLATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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